molecular formula C13H19NS B15262723 N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline

N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline

Cat. No.: B15262723
M. Wt: 221.36 g/mol
InChI Key: WTGJFXLIPIJJRE-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline is an aniline derivative featuring a methylsulfanyl group (-SMe) at the para position of the benzene ring and a hex-5-en-2-yl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₉NS (molecular weight: ~221.36 g/mol for the ortho-substituted analog) .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-hex-5-en-2-yl-4-methylsulfanylaniline

InChI

InChI=1S/C13H19NS/c1-4-5-6-11(2)14-12-7-9-13(15-3)10-8-12/h4,7-11,14H,1,5-6H2,2-3H3

InChI Key

WTGJFXLIPIJJRE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with hex-5-en-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural differentiators are the para-methylsulfanyl group and the N-hex-5-en-2-yl chain . Comparisons with analogous aniline derivatives reveal the following:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline 4-(methylsulfanyl), N-hex-5-en-2-yl 221.36 (analog) Unsaturated aliphatic chain, para-SMe
4-(methylsulfanyl)-N-(2-phenylethyl)aniline 4-(methylsulfanyl), N-phenylethyl 243.37 Aromatic N-substituent, para-SMe
5-(Ethylsulfonyl)-2-methoxyaniline 5-(ethylsulfonyl), 2-methoxy Not reported Sulfonyl group, methoxy substitution
N,N-bis(4-hexyloxyphenyl)aniline 4-hexyloxy (bis) Not reported Electron-donating alkoxy groups

Key Observations :

  • Methylsulfanyl vs. Sulfonyl : The methylsulfanyl group (-SMe) in the target compound is less electron-withdrawing than the sulfonyl (-SO₂-) group in 5-(ethylsulfonyl)-2-methoxyaniline, which may influence electronic properties and reactivity .

Physicochemical and Spectroscopic Properties

  • Solubility and Polarity : The methylsulfanyl group enhances lipophilicity compared to polar sulfonyl or methoxy groups .
  • Spectroscopy : Para-substituted methylsulfanyl anilines typically exhibit distinct NMR shifts (e.g., aromatic protons deshielded by -SMe) compared to ortho analogs . IR data for similar compounds show characteristic S-C and N-H stretches .

Stability and Reactivity

  • Oxidation Sensitivity : The methylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic or oxidative conditions, altering biological activity .
  • Double Bond Reactivity : The hex-5-en-2-yl chain’s double bond could participate in Diels-Alder reactions or hydrogenation, offering pathways for functionalization .

Biological Activity

N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H17N1S1C_{12}H_{17}N_{1}S_{1}. Its structure includes a hex-5-en-2-yl side chain and a methylsulfanyl group attached to an aniline core. This configuration allows for diverse chemical interactions that can influence its biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity . In studies, it was identified as a potential lead compound for drug development targeting infections or inflammation. The structural attributes contribute to its effectiveness against various microbial strains, making it a candidate for further exploration in pharmacological applications.

Cytotoxicity and Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects in cancer cell lines. For instance, modifications in the side chain can significantly enhance its antiproliferative effects against breast cancer cells, suggesting that the compound may be effective in treating aggressive cancer subtypes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes various derivatives and their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)anilineSimilar side chain; different positionAntimicrobialBroader spectrum due to structural variation
4-Methyl-N-(hex-5-en-1-yl)anilineLacks sulfur; different alkyl chainLimited antimicrobialFocused on dye synthesis
3-Methyl-N-(hex-4-en-1-yl)anilineDifferent double bond positionModerate cytotoxicityInvestigated for cancer therapy

This comparison illustrates how minor modifications in structure can lead to significant differences in biological activity, emphasizing the uniqueness of this compound within its class of compounds.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It can act as both a nucleophile and an electrophile , depending on the reaction conditions, leading to covalent modifications of target proteins or nucleic acids, which may alter their function and contribute to the compound's therapeutic effects.

Case Studies

  • Anticancer Efficacy : In a study focused on breast cancer models, derivatives of this compound demonstrated significant antiproliferative activity against MDA-MB-231 cells, indicating potential as a therapeutic agent for aggressive forms of breast cancer .
  • Antimicrobial Activity : Various derivatives were tested against common bacterial strains, showing effectiveness comparable to established antibiotics. This suggests that with further optimization, these compounds could be developed into new antimicrobial agents.

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